(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfamoylphenylcarbamoyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c14-21(19,20)11-3-1-2-10(7-11)15-12(16)8-4-5-9(6-8)13(17)18/h1-3,7-9H,4-6H2,(H,15,16)(H,17,18)(H2,14,19,20)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRFIGFQISQJTB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclopentane ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfamoylphenylcarbamoyl Group: This step involves the reaction of the cyclopentane derivative with a sulfamoylphenyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The sulfamoylphenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylates, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The sulfamoylphenylcarbamoyl group is particularly important for its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carboxylic acid and sulfamoylphenylcarbamoyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
